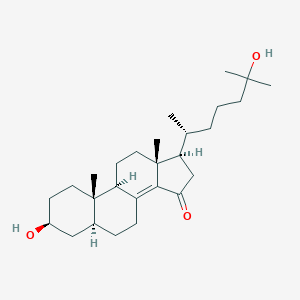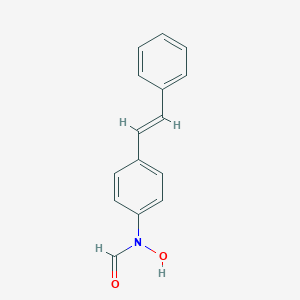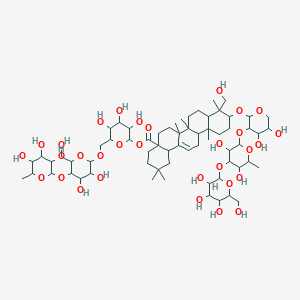![molecular formula C35H43ClN2O7 B219058 (13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone CAS No. 124689-64-1](/img/structure/B219058.png)
(13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone is a natural product found in Nostoc with data available.
Applications De Recherche Scientifique
Aryl Substitution Reactivity
- Study on Aryl Substitution : Research by Capozzi et al. (1980) explored the reactivity of thiirenium ions with aryl substitution at ring carbons. They studied reactions with compounds like 1-(4-methoxyphenyl)propyne, providing insights into the reactivity and intermediacy of similar complex molecules (Capozzi, Dacol, Lucchini, Modena, & Valle, 1980).
Synthesis of Vulpinic Acids
- Synthesis of Mushroom and Lichen Pigments : Mallinger, Le Gall, and Mioskowski (2009) reported on the synthesis of vulpinic acids from 3-(4-methoxyphenyl)tetronic acid. This research highlights methods of synthesizing complex organic compounds that may be related to the chemical structure (Mallinger, Le Gall, & Mioskowski, 2009).
Studies on Sugar Derivatives
- Research on Sugar Derivatives : Horton and Philips (1972) investigated the synthesis and behavior of methyl 2-deoxy-2-Diazo-d-arabino-Hexonate, a compound with certain similarities in complexity and functional groups to the chemical . This research provides insights into the behavior of complex organic molecules under various conditions (Horton & Philips, 1972).
Complexes with Sodium Ion
- Synthesis of Novel Complexes : A study by Guo and Zong (1994) focused on the synthesis of new N-Pivot lariat crown ethers and their complexes with sodium ions. This research is relevant for understanding the interaction of complex organic molecules with metal ions (Guo & Zong, 1994).
Coordination Properties
- Coordination Properties of Complexes : Crociani and Richards (1978) explored the coordination properties of complexes containing a σ-bonded 1,4-diaza-3-methyl-butadiene-2-yl group, providing valuable insights into the coordination behavior of complex compounds with various substituents (Crociani & Richards, 1978).
Propriétés
Numéro CAS |
124689-64-1 |
|---|---|
Nom du produit |
(13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone |
Formule moléculaire |
C35H43ClN2O7 |
Poids moléculaire |
639.2 g/mol |
Nom IUPAC |
(13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone |
InChI |
InChI=1S/C35H43ClN2O7/c1-22(2)18-31-35(42)44-29(23(3)14-15-25-10-7-6-8-11-25)12-9-13-32(39)38-28(33(40)37-21-24(4)34(41)45-31)20-26-16-17-30(43-5)27(36)19-26/h6-11,13-17,19,22-24,28-29,31H,12,18,20-21H2,1-5H3,(H,37,40)(H,38,39)/b13-9-,15-14+ |
Clé InChI |
QLGFKEFRTAOKJU-JIIHXHDGSA-N |
SMILES isomérique |
CC1CNC(=O)C(NC(=O)/C=C\CC(OC(=O)C(OC1=O)CC(C)C)C(C)/C=C/C2=CC=CC=C2)CC3=CC(=C(C=C3)OC)Cl |
SMILES |
CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C=CC2=CC=CC=C2)CC3=CC(=C(C=C3)OC)Cl |
SMILES canonique |
CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C=CC2=CC=CC=C2)CC3=CC(=C(C=C3)OC)Cl |
Synonymes |
cryptophycin 46 cryptophycin-46 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



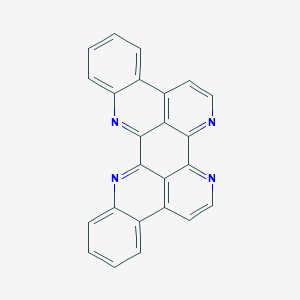
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B218996.png)
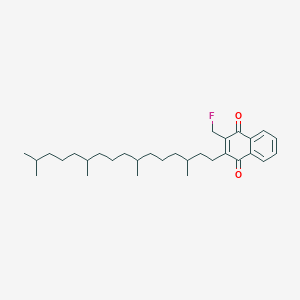
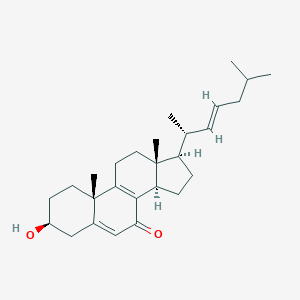

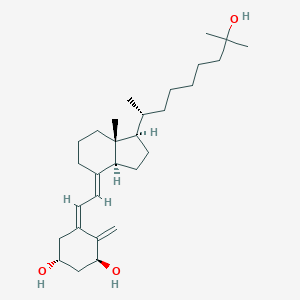
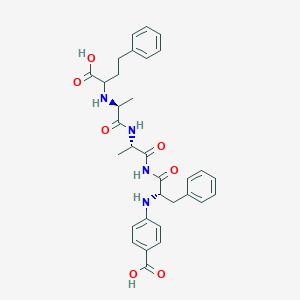
![(3R,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B219069.png)
